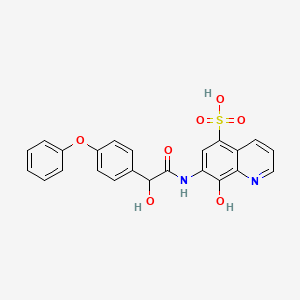
8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid typically involves multi-step organic reactions. The starting materials might include quinoline derivatives, phenethylamine, and sulfonic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such complex compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions might convert certain functional groups, such as nitro groups, into amines.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the quinoline family are often studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, derivatives of quinoline compounds are explored for their potential as pharmaceutical agents. They may act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
Industrially, such compounds might be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid would depend on its specific molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Quinine: Known for its antimalarial properties.
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Quinoline: A basic structure for many biologically active compounds.
Uniqueness
What sets 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid apart is its specific functional groups and the potential for unique biological activities. Its combination of hydroxy, sulfonic acid, and phenethylamino groups may confer distinct properties not found in other quinoline derivatives.
Properties
CAS No. |
63680-66-0 |
|---|---|
Molecular Formula |
C23H18N2O7S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
8-hydroxy-7-[[2-hydroxy-2-(4-phenoxyphenyl)acetyl]amino]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C23H18N2O7S/c26-21(14-8-10-16(11-9-14)32-15-5-2-1-3-6-15)23(28)25-18-13-19(33(29,30)31)17-7-4-12-24-20(17)22(18)27/h1-13,21,26-27H,(H,25,28)(H,29,30,31) |
InChI Key |
SQJJNICBJWIBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















